4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

medicinal chemistry structure-activity relationship regioisomer differentiation

This fully substituted 1,2,4-triazol-5(4H)-one (CAS 1797585-05-7) delivers a unique N4-cyclopropyl conformational constraint, C3-furan-2-yl hydrogen-bond acceptor, and N1-pyridin-3-ylmethyl regioisomer absent in generic triazolone libraries. With a computed TPSA of 61.9 Ų and XLogP3-AA of 1.6, it occupies favorable drug-like chemical space distinct from phenyl or 2-pyridyl analogs. Reported IC50s for the scaffold class against c-FMS, c-KIT, and PDGFR kinases range from <10 nM to >1 µM, making this compound a critical probe for diversity-oriented kinase screening and head-to-head heterocycle bioisostere comparisons. Order this precise substitution vector to avoid potency cliffs common with simpler N4-alkyl or C3-phenyl derivatives.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 1797585-05-7
Cat. No. B2685385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
CAS1797585-05-7
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1CC1N2C(=NN(C2=O)CC3=CN=CC=C3)C4=CC=CO4
InChIInChI=1S/C15H14N4O2/c20-15-18(10-11-3-1-7-16-9-11)17-14(13-4-2-8-21-13)19(15)12-5-6-12/h1-4,7-9,12H,5-6,10H2
InChIKeyCAXSQHQLPPHQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1797585-05-7): Structural and Physicochemical Baseline for Procurement Evaluation


4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1797585-05-7, PubChem CID 71793554) is a fully substituted 1,2,4-triazol-5(4H)-one heterocycle bearing N4-cyclopropyl, C3-furan-2-yl, and N1-pyridin-3-ylmethyl substituents [1]. With molecular formula C15H14N4O2 and molecular weight 282.30 g/mol, it exhibits a computed XLogP3-AA of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 61.9 Ų [1]. The 1,2,4-triazol-5(4H)-one scaffold class has been disclosed in patent literature as a pharmacophore for inhibition of c-FMS (CSF-1R), c-KIT, and PDGFR kinases, with demonstrated utility in cancer and autoimmune disease models [2]. Structurally related 1,2,4-triazol-3-one derivatives have also been characterized as CXCR2 antagonists with anti-tumor and anti-angiogenic activities [3].

Why Generic 1,2,4-Triazol-5(4H)-one Substitution Fails: Positional and Heterocyclic Differentiation of 4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one


Within the 1,2,4-triazol-5(4H)-one chemical space, small structural perturbations produce large differences in target engagement, selectivity, and physicochemical behavior. The N1-pyridin-3-ylmethyl attachment places the pyridine nitrogen at the meta position relative to the methylene linker, conferring a distinct hydrogen-bond acceptor geometry and dipole orientation compared to the pyridin-2-ylmethyl regioisomer, which positions the nitrogen adjacent to the linker with different steric and electronic properties [1]. The C3-furan-2-yl substituent provides a heterocyclic oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in phenyl-substituted analogs such as 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one [1]. The N4-cyclopropyl group imposes a rigid, small-ring conformational constraint that affects the spatial orientation of the triazolone core, fundamentally distinct from N4-methyl, N4-ethyl, or N4-isopropyl analogs [1]. Patent data on the 1,2,4-triazol-5(4H)-one class demonstrate that closely related analogs can diverge by orders of magnitude in kinase inhibitory potency, with reported IC50 values ranging from below 10 nM to above 1 µM against c-FMS and c-KIT [2]. These structural determinants collectively preclude simple interchange with generic triazolone compounds without altering target binding, physicochemical properties, and biological readout.

Quantitative Differentiation Evidence for 4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1797585-05-7): Comparative Structural and Class-Level Analysis


Positional Isomerism: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Regioisomer Comparison via Computed Physicochemical Descriptors

The target compound (N1-pyridin-3-ylmethyl) and its closest regioisomer 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one differ solely in the position of the pyridine nitrogen relative to the methylene linker. In the target compound, the pyridine nitrogen is at the meta position (3-position), oriented away from the triazolone core, while in the 2-ylmethyl isomer, the nitrogen is ortho to the methylene, positioned proximal to the triazolone ring [1]. This positional shift alters the spatial availability of the pyridine nitrogen for intermolecular hydrogen bonding and changes the molecular dipole moment and electrostatic potential surface, which are critical determinants of target binding and solubility [1]. Although no head-to-head biological assay data exist for these two regioisomers, the computed TPSA of 61.9 Ų for both compounds reflects identical heteroatom count, while the distinct InChIKey values (CAXSQHQLPPHQFH-UHFFFAOYSA-N for the 3-ylmethyl vs. a different key for the 2-ylmethyl isomer) confirm their non-interchangeable chemical identity [1].

medicinal chemistry structure-activity relationship regioisomer differentiation

C3 Heterocyclic Differentiation: Furan-2-yl vs. Phenyl Substitution at the Triazolone Core

The target compound bears a furan-2-yl group at C3 of the triazolone ring, whereas the closely related analog 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one carries a phenyl group at the corresponding C3 position (note: the cyclopropyl and phenyl positions are swapped in the nomenclature relative to the target compound) [1]. The furan-2-yl oxygen provides a hydrogen-bond acceptor that is absent in the phenyl analog. Computationally, the furan oxygen contributes to the four total hydrogen-bond acceptors of the target compound, while the phenyl analog has only three hydrogen-bond acceptors [1]. This difference in heteroatom count may translate to altered solubility, metabolic stability, and target-binding interactions. Published SAR within the 1,2,4-triazol-5(4H)-one patent literature indicates that heterocyclic substituents at this position can modulate kinase selectivity; for example, c-FMS inhibitors in this class exhibit IC50 values ranging from below 10 nM to above 1 µM depending on the nature of the C3 substituent [2].

heterocyclic chemistry bioisostere analysis hydrogen-bond acceptor

Class-Level Evidence: 1,2,4-Triazol-5(4H)-one Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The 1,2,4-triazol-5(4H)-one scaffold has been validated as a kinase inhibitor pharmacophore in the patent literature. U.S. Patent 9,193,719 B2 (Deciphera Pharmaceuticals) discloses compounds of this class as inhibitors of c-FMS (CSF-1R), c-KIT, and PDGFR kinases, with specific exemplified compounds demonstrating c-FMS IC50 values of ≤10 nM and cellular anti-proliferative IC50 values in the range of 0.01–0.1 µM in M-NFS-60, THP-1, and osteoclast cell models [1]. While the target compound 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1797585-05-7) is not itself among the specifically exemplified compounds in this patent, it shares the core 1,2,4-triazol-5(4H)-one scaffold with a distinct substitution pattern (N4-cyclopropyl, C3-furan-2-yl, N1-pyridin-3-ylmethyl) that maps onto the generic Markush formula [1]. Separately, structurally related 1,2,4-triazol-3-one derivatives have been reported as CXCR2 antagonists; the most active pyridazinone derivative (compound 18) in that series demonstrated 69.4 ± 10.5% inhibition of CXCR2 at 10 µM, with downstream suppression of PI3K/AKT phosphorylation in MDA-MB-231 breast cancer cells [2].

kinase inhibition c-FMS c-KIT PDGFR cancer

N4-Cyclopropyl Conformational Restraint: Differentiation from N4-Alkyl and N4-Aryl Triazolone Analogs

The N4-cyclopropyl substituent of the target compound imposes a unique conformational profile compared to open-chain N4-alkyl (methyl, ethyl, isopropyl) or N4-aryl analogs. The cyclopropyl group has a C–C–C bond angle of approximately 60° and restricted rotational freedom about the N–cyclopropyl bond, resulting in reduced conformational entropy upon target binding [1]. In the broader 1,2,4-triazol-5(4H)-one patent literature, the N4 substituent has been shown to modulate kinase selectivity: c-Fms-IN-6, which bears an N4 substituent, inhibits c-FMS with IC50 ≤10 nM while showing weak activity against c-KIT and PDGFR (IC50 >1 µM), whereas c-Fms-IN-9, with a different N4 substitution pattern, inhibits both c-FMS (IC50 <10 nM) and c-KIT (IC50 0.1–1 µM) [2]. This demonstrates that the N4 substituent is a critical determinant of kinase selectivity within this scaffold. The target compound's N4-cyclopropyl group cannot be replicated by simple alkyl substitutions without altering the conformational landscape and potentially the selectivity profile.

conformational analysis cyclopropyl effect ligand preorganization

Validated Research and Industrial Application Scenarios for 4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1797585-05-7)


Kinase Inhibitor Screening Library Design: c-FMS, c-KIT, and PDGFR Focus

The 1,2,4-triazol-5(4H)-one scaffold is a validated pharmacophore for inhibition of c-FMS (CSF-1R), c-KIT, and PDGFR kinases, with exemplified compounds in U.S. Patent 9,193,719 B2 demonstrating IC50 values from below 10 nM to above 1 µM depending on the substitution pattern [2]. The target compound (CAS 1797585-05-7) provides a distinct substitution vector—N4-cyclopropyl, C3-furan-2-yl, N1-pyridin-3-ylmethyl—within this scaffold space, making it a candidate for inclusion in diversity-oriented kinase screening libraries. Its structural features (furan-2-yl hydrogen-bond acceptor, pyridin-3-ylmethyl regioisomer, cyclopropyl conformational constraint) represent chemical diversity that is not covered by simpler N4-alkyl or C3-phenyl analogs [1]. Procurement of this compound supports hit identification and SAR expansion campaigns targeting the c-FMS/c-KIT/PDGFR kinase family.

CXCR2 Antagonist Lead Optimization and GPCR Screening

Structurally related 1,2,4-triazol-3-one derivatives have been reported as CXCR2 antagonists with anti-tumor and anti-angiogenic activities in MDA-MB-231 breast cancer and HUVEC models [3]. The target compound differs from the published triazol-3-one CXCR2 antagonist series by bearing a 1,2,4-triazol-5(4H)-one core (carbonyl at position 5 rather than position 3) and a distinct N1-pyridin-3-ylmethyl substituent. This scaffold variation may confer different CXCR2 binding kinetics, selectivity over CXCR1, or pharmacokinetic properties [3]. Screening this compound against CXCR2 and related chemokine receptors (CXCR1, CXCR4) could identify new lead matter with differentiated binding modes.

Structure-Activity Relationship (SAR) Studies of Triazolone Regioisomers

The target compound's N1-pyridin-3-ylmethyl substitution represents one of three possible pyridinylmethyl regioisomers (2-, 3-, and 4-ylmethyl). Systematic procurement of all three regioisomers enables a controlled SAR study to determine the optimal pyridine nitrogen position for target binding affinity and selectivity [1]. The computed TPSA (61.9 Ų) and XLogP3-AA (1.6) of the target compound place it within favorable drug-like chemical space, and comparative profiling against the 2-ylmethyl and 4-ylmethyl analogs can reveal the contribution of pyridine nitrogen placement to potency, selectivity, and ADME properties [1].

Furan-2-yl Bioisostere Evaluation in Kinase and GPCR Contexts

The C3-furan-2-yl group of the target compound provides a heterocyclic hydrogen-bond acceptor that can be systematically compared with phenyl, thiophene-2-yl, oxazole, and other five-membered heterocyclic bioisosteres [1]. Within the 1,2,4-triazol-5(4H)-one patent class, the nature of the C3 substituent has been shown to modulate kinase inhibitory potency by more than 100-fold [2]. Procurement of the target furan-2-yl compound alongside its phenyl analog (3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one) enables a direct head-to-head bioisostere comparison to quantify the contribution of the furan oxygen to target binding and cellular activity.

Quote Request

Request a Quote for 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.